molecular formula C12H10N4O B15098460 2-[(2Z)-2-(furan-2-ylmethylidene)hydrazinyl]-1H-benzimidazole

2-[(2Z)-2-(furan-2-ylmethylidene)hydrazinyl]-1H-benzimidazole

Cat. No.: B15098460
M. Wt: 226.23 g/mol
InChI Key: FEWRCTZTXATFKR-JYRVWZFOSA-N
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Description

2-[(2Z)-2-(furan-2-ylmethylidene)hydrazinyl]-1H-benzimidazole is a heterocyclic compound that features both a furan ring and a benzimidazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-2-(furan-2-ylmethylidene)hydrazinyl]-1H-benzimidazole typically involves the condensation of furan-2-carbaldehyde with 2-hydrazinyl-1H-benzimidazole under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2Z)-2-(furan-2-ylmethylidene)hydrazinyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated benzimidazole derivatives.

Scientific Research Applications

2-[(2Z)-2-(furan-2-ylmethylidene)hydrazinyl]-1H-benzimidazole has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.

Mechanism of Action

The mechanism of action of 2-[(2Z)-2-(furan-2-ylmethylidene)hydrazinyl]-1H-benzimidazole involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, disrupting their normal function. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in microbial or cancer cells. The exact pathways and molecular targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: Another furan derivative with similar biological activities.

    (2E)-2-(furan-2-ylmethylidene)hydrazine carbothioamide: Known for its corrosion inhibition properties.

Uniqueness

2-[(2Z)-2-(furan-2-ylmethylidene)hydrazinyl]-1H-benzimidazole is unique due to its dual-ring structure, which combines the properties of both furan and benzimidazole. This structural feature enhances its potential biological activities and makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

N-[(Z)-furan-2-ylmethylideneamino]-1H-benzimidazol-2-amine

InChI

InChI=1S/C12H10N4O/c1-2-6-11-10(5-1)14-12(15-11)16-13-8-9-4-3-7-17-9/h1-8H,(H2,14,15,16)/b13-8-

InChI Key

FEWRCTZTXATFKR-JYRVWZFOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)N/N=C\C3=CC=CO3

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NN=CC3=CC=CO3

Origin of Product

United States

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